4,4,4-Trifluorocrotonoyl chloride
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Overview
Description
4,4,4-Trifluorocrotonoyl chloride is a chemical compound with the molecular formula C4H2ClF3O and a molecular weight of 158.51 g/mol . . This compound is characterized by the presence of three fluorine atoms attached to the crotonoyl chloride structure, making it a valuable reagent in organic synthesis.
Preparation Methods
The synthesis of 4,4,4-Trifluorocrotonoyl chloride typically involves the reaction of 3,3,3-trifluoro-1-chloropropene with other reagents under specific conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
4,4,4-Trifluorocrotonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, they can occur under certain conditions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluorocrotonoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorocrotonoyl chloride involves its reactivity with nucleophiles and other reagents. The presence of the trifluoromethyl group enhances its electrophilic properties, making it a potent reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4,4,4-Trifluorocrotonoyl chloride can be compared with other similar compounds such as:
4,4,4-Trifluorobut-2-enoyl chloride: Similar in structure but may have different reactivity.
Trifluoroacetyl chloride: Another trifluoromethyl-containing compound with distinct properties.
Crotonoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
115630-80-3 |
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Molecular Formula |
C4H2ClF3O |
Molecular Weight |
158.50 g/mol |
IUPAC Name |
4,4,4-trifluorobut-2-enoyl chloride |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H |
InChI Key |
DUTDALJAKWGZSA-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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